Diclofenac-13C6 Sodium Salt (peut contenir jusqu’à 3 % non marqué)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diclofenac-13C6 is a labelled analogue of Diclofenac Acid, which is a nonsteroidal anti-inflammatory compound and decycloxygenase (COX) inhibitor. Diclofenac-13C6 is also an intermediate in synthesizing Diclofenac-13C6 Sodium Salt, which is a labelled analogue of Diclofenac Sodium Salt.

Applications De Recherche Scientifique

Recherche Pharmaceutique

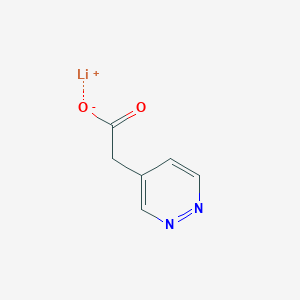

Le diclofenac-13C6 sodium salt est un outil précieux pour la recherche pharmaceutique {svg_1}. Son marquage isotopique stable permet aux chercheurs de découvrir les mécanismes complexes qui sous-tendent l’efficacité thérapeutique et les profils de sécurité des médicaments à base de diclofenac {svg_2}.

Synthèse de candidats médicaments innovants

Dans le domaine de la recherche pharmaceutique, le diclofenac-13C6 sodium salt sert de composant clé pour la synthèse de candidats médicaments innovants {svg_3}. Il fournit une base stable et fiable pour le développement de nouveaux médicaments avec des effets thérapeutiques potentiellement améliorés {svg_4}.

Étalon analytique

Le diclofenac-13C6 sodium salt est utilisé comme étalon analytique dans diverses procédures de laboratoire {svg_5}. Il convient aux techniques telles que la chromatographie liquide haute performance (HPLC) et la chromatographie en phase gazeuse (GC), ce qui en fait un outil polyvalent en chimie analytique {svg_6}.

Étude des mécanismes de déshydratation/hydratation

Le composé a été utilisé dans des études examinant le mécanisme de déshydratation à l’état solide des hydrates de diclofenac sodium salt {svg_7}. Ces études contribuent à la compréhension du mécanisme qui sous-tend ces phénomènes de déshydratation/hydratation et les propriétés physicochimiques des cristaux pharmaceutiques {svg_8}.

Enquête sur les techniques d’amélioration de la solubilité

Le diclofenac-13C6 sodium salt est utilisé dans la recherche axée sur l’amélioration de la faible solubilité dans l’eau de nombreux ingrédients pharmaceutiques actifs (API) {svg_9}. Des techniques telles que la formation de sels, la cocristallisation et la cocristallisation de sels sont explorées, offrant des possibilités de modifier la solubilité des API {svg_10}.

Applications isotopiques

Les isotopes comme le diclofenac-13C6 sodium salt sont utilisés pour l’imagerie, le diagnostic et le dépistage néonatal {svg_11}. Cela en fait un outil précieux pour la recherche médicale et les diagnostics {svg_12}.

Mécanisme D'action

- These enzymes are responsible for producing prostaglandins (PGs), which play a crucial role in inflammation and pain signaling .

- By inhibiting COX enzymes, Diclofenac disrupts the conversion of arachidonic acid to PGs, leading to reduced inflammation and pain .

- Impact on Bioavailability : Diclofenac’s high protein binding affects its free concentration and bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Diclofenac can increase the risk of fatal heart attack or stroke, especially if used long term or taken in high doses, or if the patient has heart disease . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while using this medicine, especially in older adults .

Analyse Biochimique

Biochemical Properties

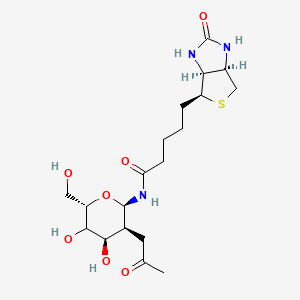

Diclofenac-13C6 Sodium Salt plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase enzymes. These enzymes, cyclooxygenase-1 and cyclooxygenase-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Diclofenac-13C6 Sodium Salt interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and reducing the production of prostaglandins . This interaction is crucial for its anti-inflammatory and analgesic effects.

Cellular Effects

Diclofenac-13C6 Sodium Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the production of prostaglandins, which play a role in inflammation and pain signaling. This inhibition leads to reduced inflammation and pain in affected tissues . Additionally, Diclofenac-13C6 Sodium Salt can affect the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of Diclofenac-13C6 Sodium Salt involves its interaction with cyclooxygenase enzymes. By binding to the active sites of cyclooxygenase-1 and cyclooxygenase-2, it inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation and pain. Additionally, Diclofenac-13C6 Sodium Salt may interact with other biomolecules, such as nuclear receptors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diclofenac-13C6 Sodium Salt can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Diclofenac-13C6 Sodium Salt is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Diclofenac-13C6 Sodium Salt can lead to sustained anti-inflammatory and analgesic effects.

Dosage Effects in Animal Models

The effects of Diclofenac-13C6 Sodium Salt vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal irritation and renal toxicity. Threshold effects have been identified, indicating that there is a dosage range within which Diclofenac-13C6 Sodium Salt is both effective and safe for use in animal models.

Metabolic Pathways

Diclofenac-13C6 Sodium Salt is involved in several metabolic pathways. It is primarily metabolized by oxidative pathways, followed by glucuronide conjugation . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation of the compound, and UDP-glucuronosyltransferases, which catalyze the conjugation with glucuronic acid. These metabolic processes result in the formation of various metabolites, which are then excreted from the body.

Transport and Distribution

Within cells and tissues, Diclofenac-13C6 Sodium Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. These factors determine the localization and concentration of Diclofenac-13C6 Sodium Salt within different tissues.

Subcellular Localization

Diclofenac-13C6 Sodium Salt exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and exert its effects. Understanding the subcellular localization of Diclofenac-13C6 Sodium Salt is crucial for elucidating its mechanism of action and therapeutic potential.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac-13C6 Sodium Salt involves the labeling of Diclofenac Sodium Salt with 13C6 isotopes.", "Starting Materials": [ "Diclofenac Sodium Salt", "13C6 Isotopes" ], "Reaction": [ "The reaction involves the substitution of 13C6 isotopes for the non-labeled carbon atoms in Diclofenac Sodium Salt.", "This can be achieved through a series of chemical reactions, including esterification, reduction, and hydrolysis.", "The specific steps involved in the reaction may vary depending on the specific synthesis pathway used.", "The final product is Diclofenac-13C6 Sodium Salt, which may contain up to 3% unlabelled material." ] } | |

Numéro CAS |

1261393-71-8 |

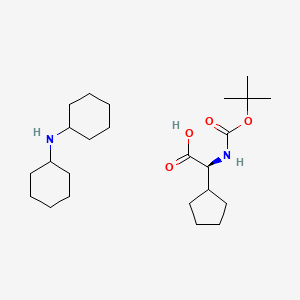

Formule moléculaire |

C14H11Cl2NO2 |

Poids moléculaire |

302.10 g/mol |

Nom IUPAC |

2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1+1,2+1,4+1,7+1,9+1,12+1 |

Clé InChI |

DCOPUUMXTXDBNB-PWMXWAJOSA-N |

SMILES isomérique |

C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl |

SMILES canonique |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |

Synonymes |

2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid-13C6 Sodium Salt ; [o-(2,6-Dichloroanilino)phenyl]acetic Acid Monosodium Salt-13C6 ; Sodium Diclofenac-13C6 ; Sorelmon-13C6 ; Tsudohmin-13C6 ; Valetan-13C6 ; Voldal-13C6 ; Voltaren-13C6 ; Voltaren Ophtha |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)